molecular formula C20H23N3O5S B11221442 N-[4-(acetylamino)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[4-(acetylamino)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11221442
M. Wt: 417.5 g/mol
InChI Key: MRUCKYWHRSOJST-UHFFFAOYSA-N
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Description

N-(4-Acetamidophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methanesulfonyl group, and a tetrahydrobenzoxazepine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazepine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the intermediate compound using methanesulfonyl chloride in the presence of a base.

    Attachment of the Acetamidophenyl Group: This is usually done through an amide coupling reaction, where the acetamidophenyl moiety is introduced using reagents like acetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetamidophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Acetamidophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.

    N-(4-Sulfoxyphenyl)acetamide: Used in various pharmaceutical applications.

    N-(4-Methylphenyl)acetamide: Investigated for its potential biological activities.

Uniqueness

N-(4-Acetamidophenyl)-5-methanesulfonyl-7-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-13-4-9-18-17(12-13)23(29(3,26)27)11-10-19(28-18)20(25)22-16-7-5-15(6-8-16)21-14(2)24/h4-9,12,19H,10-11H2,1-3H3,(H,21,24)(H,22,25)

InChI Key

MRUCKYWHRSOJST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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